1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
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Overview
Description
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is a complex organic molecule with multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone typically involves several steps:
Formation of the Piperidine Ring: : The starting materials, including 3-bromopyridine and piperidine, undergo a nucleophilic substitution reaction to form the intermediate piperidine derivative.
Coupling with Isopropylthio Phenyl Group: : The intermediate is then coupled with 4-isopropylthiophenyl chloride under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and reduce reaction times. Advanced techniques like continuous flow synthesis could be employed to enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce new functional groups or alter existing ones.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride or sodium borohydride, can modify the compound's structure to achieve desired properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups, enhancing the compound's reactivity.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in various organic reactions.
Material Science: : Employed in the synthesis of advanced materials with specific properties.
Biology
Biological Probes: : Utilized in biological research as probes to study cellular processes and interactions.
Drug Discovery: : Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Medicine
Therapeutic Agent: : Investigated for its potential therapeutic effects in treating various conditions.
Industry
Chemical Manufacturing: : Applied in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action for 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets in biological systems. It may act by binding to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can be compared to similar compounds, such as other piperidine derivatives and bromopyridine-based molecules.
Similar Compounds
1-(4-(4-Methoxyphenyl)piperidin-1-yl)-2-(3-bromopyridin-2-yloxy)ethanone
1-(4-(4-Chlorophenyl)piperidin-1-yl)-2-(3-bromopyridin-2-yloxy)ethanone
These compounds share structural similarities but may differ in their reactivity, biological activity, and applications.
This article covers the key aspects of this compound, offering a comprehensive overview of its synthesis, reactivity, applications, and mechanism of action
Properties
IUPAC Name |
1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2S/c1-15(2)27-18-7-5-16(6-8-18)14-20(25)24-12-9-17(10-13-24)26-21-19(22)4-3-11-23-21/h3-8,11,15,17H,9-10,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHQANFNHKOFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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